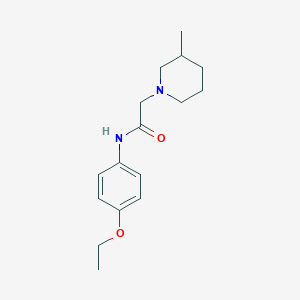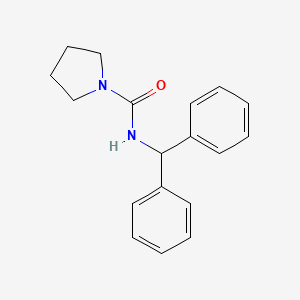
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group and a methylpiperidinyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes acylation with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.
Introduction of the Piperidinyl Group: The intermediate is then reacted with 3-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-(3-ethylpiperidin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its ethoxy group may influence its solubility and reactivity, while the methylpiperidinyl group can affect its binding affinity and selectivity for molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-20-15-8-6-14(7-9-15)17-16(19)12-18-10-4-5-13(2)11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCANJZNVQQBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5475587.png)
![N,1,6-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5475589.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoro-2-methoxybenzoyl)piperidine](/img/structure/B5475594.png)
![3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5475600.png)
![4-ethyl-5-{1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5475609.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5475626.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-6-methylnicotinonitrile](/img/structure/B5475639.png)
![(3aS*,6aS*)-5-(3-cyclopentylpropanoyl)-2-(cyclopropylmethyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5475645.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475646.png)
![(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one](/img/structure/B5475649.png)
![8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE](/img/structure/B5475670.png)
![N-(2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5475680.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5475690.png)

